molecular formula C19H12ClFO2 B14861270 3-[5-(4-Chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one

3-[5-(4-Chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one

Cat. No.: B14861270
M. Wt: 326.7 g/mol
InChI Key: GJZCPUHEVXINRQ-UHFFFAOYSA-N
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Description

3-[5-(4-Chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 4-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, advanced purification methods such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the halogenated aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-[5-(4-Chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Studied for its potential antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[5-(4-Chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with DNA and proteins, leading to its antimicrobial and anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid
  • 3-[5-(4-Chlorophenyl)furan-2-yl]prop-2-enoic acid

Uniqueness

Compared to similar compounds, 3-[5-(4-Chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one is unique due to the presence of both chlorophenyl and fluorophenyl groups. This dual substitution enhances its biological activity and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H12ClFO2

Molecular Weight

326.7 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-fluorophenyl)prop-2-en-1-one

InChI

InChI=1S/C19H12ClFO2/c20-15-5-1-14(2-6-15)19-12-10-17(23-19)9-11-18(22)13-3-7-16(21)8-4-13/h1-12H

InChI Key

GJZCPUHEVXINRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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